

The Versatile Scaffold: 1H-Pyrazole-4-Sulfonyl Chloride in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *1H-pyrazole-4-sulfonyl chloride*

Cat. No.: B1322724

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Introduction

1H-pyrazole-4-sulfonyl chloride has emerged as a pivotal building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. The pyrazole ring system is a well-recognized privileged scaffold, present in numerous clinically approved drugs.^{[1][2]} When coupled with a sulfonamide functional group, the resulting pyrazole-4-sulfonamide core exhibits a remarkable capacity for interacting with various biological targets, leading to a wide spectrum of pharmacological activities.^{[1][3]} These compounds have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.^{[1][4][5]} This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this versatile chemical entity.

Applications in Medicinal Chemistry

The pyrazole-sulfonamide scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets. The sulfonamide group is known to form strong hydrogen bonds with biological targets, enhancing binding affinity and improving pharmacokinetic profiles.^[1]

Anticancer Activity

Pyrazole-sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.^{[1][6]} Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as carbonic anhydrases and protein kinases.^{[1][7][8]}

Carbonic Anhydrase (CA) Inhibition: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting proliferation and metastasis.^{[7][9]} Pyrazole-sulfonamides have been designed as effective inhibitors of these isoforms.^{[7][10]}

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a key component in several kinase inhibitors.^{[5][8]} Derivatives of **1H-pyrazole-4-sulfonyl chloride** have been developed to target kinases such as LRRK2, Akt, and Bcr-Abl.^{[5][11][12]}

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole-sulfonamides are famously exemplified by Celecoxib, a selective COX-2 inhibitor.^[13] The pyrazole core is essential for its activity.^[13] By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.^[13]

Data Presentation

The following tables summarize the quantitative biological data for selected pyrazole-sulfonamide derivatives.

Table 1: Anticancer Activity of Pyrazole-Sulfonamide Derivatives

Compound ID	Cancer Cell Line	IC50 (µM)	Target	Reference
Compound 3	HCT-116 (Colon)	45.88	CA IX	[14]
HT-29 (Colon)	28.27	CA IX	[14]	
SW-620 (Colon)	16.57	CA IX	[14]	
Compound 11	HCT-116 (Colon)	25.01	CA IX	[14]
HT-29 (Colon)	8.99	CA IX	[14]	
SW-620 (Colon)	3.27	CA IX	[14]	
Compound 25	HT29 (Colon)	3.17	Not Specified	[6]
PC3 (Prostate)	Not Specified	Not Specified	[6]	
A549 (Lung)	Not Specified	Not Specified	[6]	
U87MG (Glioblastoma)	6.77	Not Specified	[6]	
Compound 33	HCT116 (Colon)	< 23.7	CDK2	[6]
Compound 34	HCT116 (Colon)	< 23.7	CDK2	[6]
Compound 43	MCF7 (Breast)	0.25	PI3 Kinase	[6]

Table 2: Kinase Inhibitory Activity of Pyrazole-Based Compounds

Compound	Target Kinase	IC50 / Ki (nM)	Reference
Afuresertib	Akt1	Ki = 0.08	[5]
Akt1	IC50 = 1.3	[5]	
Asciminib (ABL-001)	Bcr-Abl	IC50 = 0.5	[5]
Bcr-Abl	Kd = 0.5-0.8	[5]	

Table 3: Carbonic Anhydrase Inhibitory Activity of Pyrazole-Sulfonamides

Compound	hCA Isoform	Ki (nM)	Reference
Compound 4a	hCA IX	62	[10]
Compound 4e	hCA IX	72	[10]
hCA XII	81	[10]	
Compound 5b	hCA XII	106	[10]
Compound 5e	hCA IX	40	[10]
Compound 6c	hCA IX	73	[10]
hCA XII	95	[10]	
Acetazolamide (Standard)	hCA IX	65	[10]
hCA XII	46	[10]	

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride

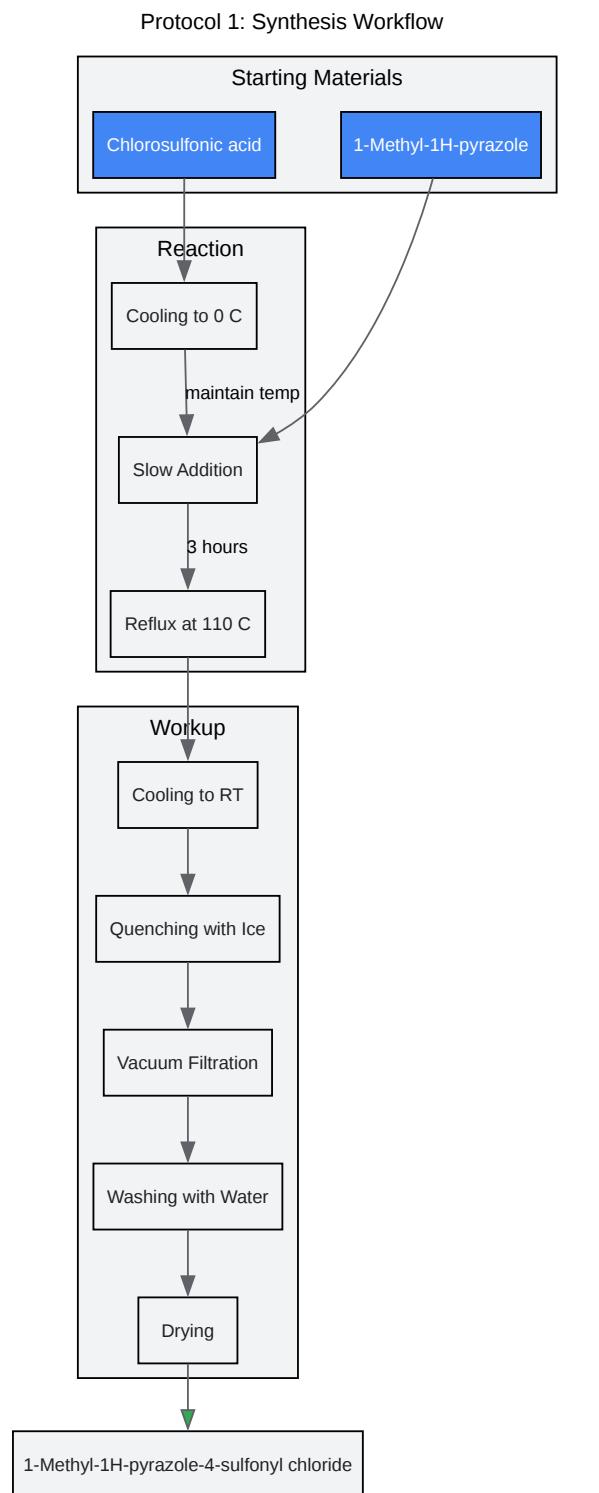
This protocol describes the synthesis of a key intermediate for the preparation of N-substituted pyrazole-4-sulfonamides.

Materials:

- 1-Methyl-1H-pyrazole
- Chlorosulfonic acid
- Crushed ice
- Cold water

Procedure:

- Cool chlorosulfonic acid (4.1 equivalents) to 0 °C under a nitrogen atmosphere with continuous stirring.[15]
- Slowly add 1-methyl-1H-pyrazole (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature at 0 °C.[15]
- After the addition is complete, heat the reaction mixture to reflux at 110 °C for 3 hours.[15]
- Cool the reaction mixture to room temperature.
- Carefully pour the cooled mixture into crushed ice with continuous stirring to quench the reaction.[15]
- Collect the precipitated white solid product by vacuum filtration.
- Wash the solid product thoroughly with cold water.[15]
- Dry the product under vacuum to afford **1-methyl-1H-pyrazole-4-sulfonyl chloride**.[15]



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Caption: Synthesis of **1-Methyl-1H-pyrazole-4-sulfonyl chloride**.

Protocol 2: General Synthesis of Pyrazole-4-sulfonamides

This protocol outlines the general procedure for coupling a pyrazole-4-sulfonyl chloride with a primary or secondary amine.

Materials:

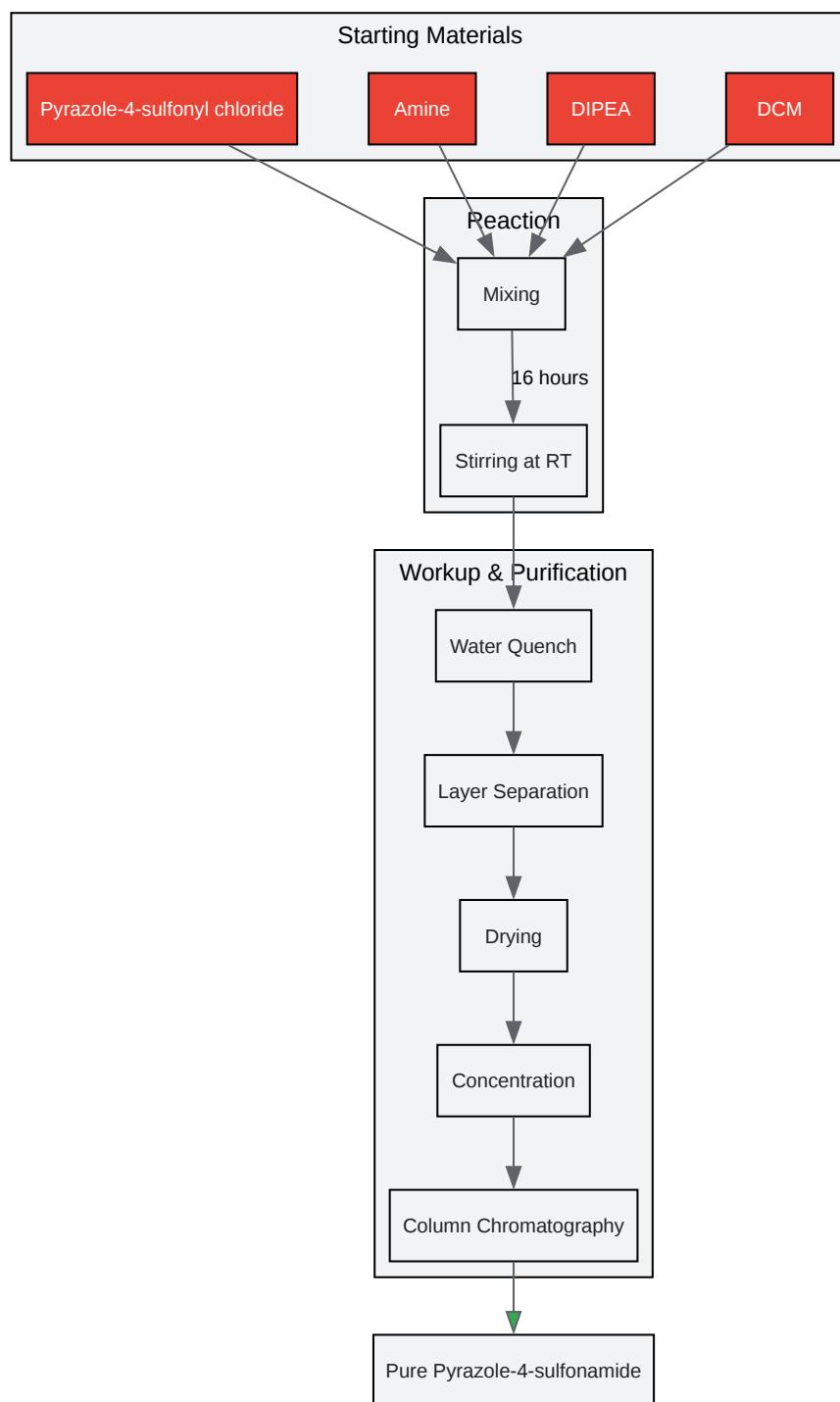
- Pyrazole-4-sulfonyl chloride derivative (e.g., 1-methyl-**1H-pyrazole-4-sulfonyl chloride**)
- Appropriate amine (primary or secondary)
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Dichloromethane (DCM)
- Cold water
- Sodium sulfate
- Solvent for column chromatography (e.g., ethyl acetate/hexanes)

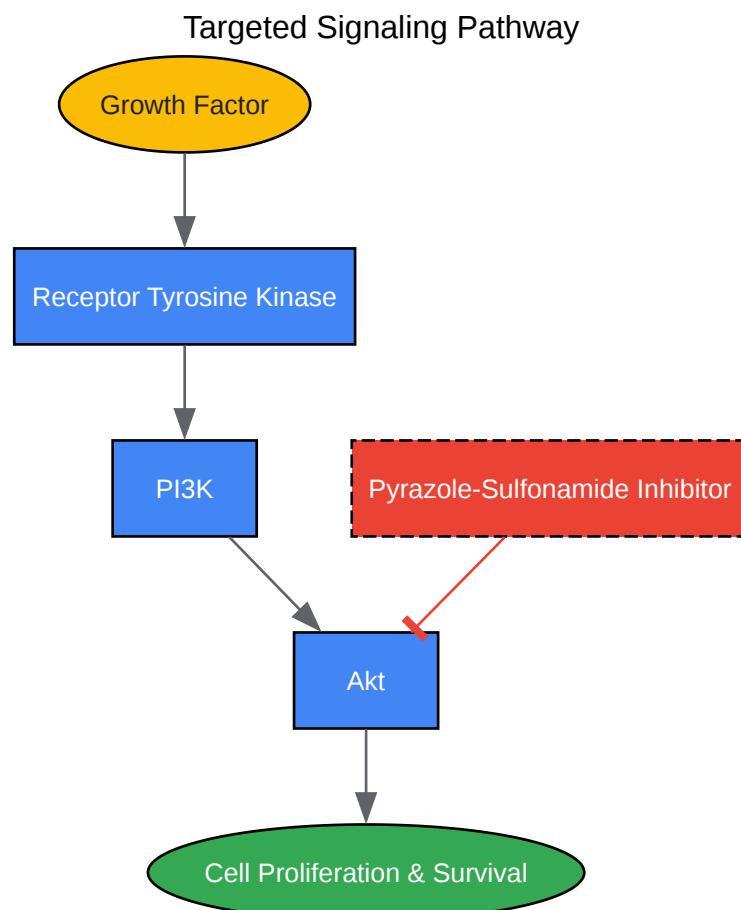
Procedure:

- Dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in dichloromethane.[16]
- To this solution, add a solution of the pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane at room temperature (25–30 °C).[16]
- Stir the reaction mixture at room temperature for 16 hours.[16]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, add cold water to the reaction mixture and stir for 10 minutes.[16]
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[16]

- Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide.[16]

Protocol 2: General Synthesis Workflow





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